4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(14-3-1-9-25-14)23-7-5-22(6-8-23)17-16-13(15-4-2-10-26-15)11-27-18(16)21-12-20-17/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPDLDRANBFGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Reaction
Methyl 2-aminothiophene-3-carboxylate (1.0 equiv) and urea (5.0 equiv) are heated at 200°C for 2 hours, yielding thieno[2,3-d]pyrimidine-2,4-diol as a brown solid (72% yield). This intermediate is critical for subsequent halogenation and functionalization.
Reaction Conditions
- Temperature : 200°C
- Time : 2 hours
- Solvent : None (neat conditions)
- Workup : Dissolution in 1 N NaOH, acidification with HCl
Halogenation at Position 4
To enable nucleophilic substitution, the 4-hydroxyl group of thieno[2,3-d]pyrimidine-2,4-diol is replaced with chlorine using phosphorus oxychloride (POCl₃). The intermediate 2-hydroxy-4-chlorothieno[2,3-d]pyrimidine is isolated in 85% yield.
Key Data
| Reagent | Equiv | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ | 5.0 | Reflux | 4 h | 85% |
Acylation with 2-Furoyl Chloride
The secondary amine of the piperazine group is acylated using 2-furoyl chloride to introduce the 2-furoyl substituent.
Acylation Protocol
4-(1-Piperazinyl)thieno[2,3-d]pyrimidine (1.0 equiv) is treated with 2-furoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature for 6 hours. The product is purified via recrystallization (82% yield).
Critical Parameters
- Base : Triethylamine (2.0 equiv) neutralizes HCl byproduct.
- Solvent : DCM ensures mild reaction conditions.
Suzuki-Miyaura Coupling for 5-(2-Thienyl) Substitution
The 5-position of the thieno[2,3-d]pyrimidine is functionalized with a 2-thienyl group via palladium-catalyzed cross-coupling.
Boronic Acid Preparation
2-Thienylboronic acid is synthesized via Miyaura borylation of 2-bromothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction
5-Bromo-4-[4-(2-furoyl)-1-piperazinyl]thieno[2,3-d]pyrimidine (1.0 equiv), 2-thienylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/ethanol/water (4:2:1) are heated at 80°C for 24 hours. The final product is isolated in 65% yield after chromatography.
Catalyst System
- Ligand : Triphenylphosphine
- Base : Potassium carbonate
- Solvent : Mixed aqueous-organic medium
Analytical Characterization
Synthetic intermediates and the final product are validated using spectroscopic techniques:
Spectral Data for Final Product
- IR (KBr) : 1690 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 2H, thienyl-H), 3.90–3.45 (m, 8H, piperazine-H)
- MS (ESI+) : m/z 391.1 [M+H]⁺
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Positional selectivity during bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetic acid at 50°C. Competing reactions at the 6-position are minimized by steric hindrance from the 4-piperazinyl group.
Palladium Catalyst Efficiency
Lower yields in Suzuki coupling (65%) are attributed to catalyst deactivation by the sulfur-rich thienyl groups. Screening alternative catalysts (e.g., PdCl₂(dppf)) improves efficiency.
Industrial-Scale Considerations
Cost-Effective Modifications
- Piperazine Source : Recycled from pharmaceutical waste streams reduces raw material costs.
- Solvent Recovery : DCM and DMF are distilled and reused to minimize waste.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (benchmark: <40 for API synthesis)
- E-factor : 18 (solvents account for 85% of waste)
Analyse Chemischer Reaktionen
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazinyl or thienyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, along with catalysts or bases like pyridine or potassium carbonate .
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 4 and 5
The substitution pattern on the piperazine ring and the aryl groups at positions 4 and 5 significantly influences biological activity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Chlorine and fluorine substituents on the aryl groups (e.g., dichlorophenyl, fluorophenyl) may enhance binding to hydrophobic pockets in biological targets .
Functionalized Thieno[2,3-d]pyrimidines with Heterocyclic Appendages
Hydrazone and Phenoxy Derivatives
- Hydrazone Derivatives: Compounds like 4-benzylidinehydrazono-5,6-dimethylthieno[2,3-d]pyrimidine (7) showed antimicrobial activity with inhibition zones of 12–18 mm against Staphylococcus aureus .
- Phenoxy Derivatives: 4-(4-Trifluoromethylphenoxy)thieno[2,3-d]pyrimidin-2-amine (6a) demonstrated enhanced antifungal activity compared to nitro-substituted analogs .
Thiadiazole and Trifluoromethyl Modifications
- 6-(2,2,2-Trifluoroethyl)-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine (MI-352): This compound’s trifluoroethyl and thiadiazolyl groups may improve metabolic stability and target affinity .
- 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine: Synthesized via nucleophilic substitution, highlighting versatility in functionalization .
Biologische Aktivität
4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities. The structural components include:
- A furoyl group that may enhance interactions with biological targets.
- A piperazine ring , which is commonly found in many pharmacologically active compounds.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, a study evaluated the activity of various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value of 27.6 μM , comparable to the established chemotherapeutic agent paclitaxel (IC50 = 29.3 μM), indicating its potential as an anticancer agent .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been assessed for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .
The mechanism by which 4-[4-(2-furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine exerts its biological effects may involve:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor modulation : It could interact with receptors related to cancer progression or microbial resistance.
Study on Anticancer Activity
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. The results indicated that modifications to the thieno[2,3-d]pyrimidine structure could enhance anticancer potency. The study highlighted that specific substituents on the piperazine ring significantly influenced the biological activity .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, particularly against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step reactions starting with a thieno[2,3-d]pyrimidine core. A common approach includes:
- Step 1 : Functionalization of the pyrimidine ring at the 4-position via nucleophilic substitution with piperazine derivatives.
- Step 2 : Introduction of the 2-furoyl group via acylation reactions under mild acidic conditions (e.g., using DCM and triethylamine).
- Step 3 : Incorporation of the 2-thienyl moiety at the 5-position using Suzuki-Miyaura cross-coupling or direct arylation protocols . Characterization relies on ¹H/¹³C NMR , LC-MS , and X-ray crystallography to confirm regiochemistry and purity .
Q. How is the structural integrity of this compound validated in experimental settings?
- Spectroscopic Analysis : ¹H/¹³C NMR confirms substituent positions (e.g., piperazinyl protons at δ 3.2–3.8 ppm, thienyl protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M+H]+ at m/z 423.0825) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point range of 160–165°C, consistent with fused heterocyclic systems .
Q. What preliminary biological screening models are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and C. albicans (MIC ≤ 16 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells), with comparisons to structurally related thieno[2,3-d]pyrimidines .
Advanced Research Questions
Q. How do structural modifications at the piperazinyl or thienyl groups affect biological activity?
- Piperazine Substitutions : Replacing the 2-furoyl group with a 3,4-dichlorobenzyl moiety (as in ) enhances kinase inhibition (e.g., EGFR IC₅₀ improves from 1.2 µM to 0.8 µM) but reduces solubility .
- Thienyl Modifications : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the thienyl 5-position increases antimicrobial potency but may elevate cytotoxicity .
Q. What computational methods are suitable for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or microtubules. Key interactions include hydrogen bonds with the pyrimidine N3 and hydrophobic contacts with the thienyl group .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with antimicrobial activity (R² > 0.85) .
Q. How can contradictory data on cytotoxicity and selectivity be resolved?
- Comparative Studies : Cross-test the compound against isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to isolate target-specific effects .
- Metabolic Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates) that may explain off-target toxicity .
Q. What strategies optimize pharmacokinetic properties like solubility and bioavailability?
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for the free base) .
- Prodrug Design : Conjugate with PEGylated linkers or glycosyl groups to enhance plasma half-life (e.g., t₁/₂ increases from 2.1 h to 6.8 h) .
Q. How is the compound’s mechanism of action validated in disease models?
- In Vivo Studies : Use xenograft models (e.g., MLL leukemia in mice) to assess tumor regression (e.g., 60% reduction at 10 mg/kg/day) and compare to standard therapies like MI-503 .
- Biomarker Analysis : Quantify downstream targets (e.g., phosphorylated PIP4K in Huntington’s disease models) via Western blot or ELISA .
Methodological Considerations
Q. What analytical techniques are critical for resolving synthetic byproducts?
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) separate regioisomers (e.g., 4- vs. 6-substituted thieno[2,3-d]pyrimidines) .
- 2D NMR : NOESY correlations confirm spatial proximity between the furoyl carbonyl and piperazinyl protons .
Q. How can researchers address low yields in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
